YUKA1 falls under the category of small molecule inhibitors and is classified as a histone demethylase inhibitor. Its primary mechanism of action involves the inhibition of KDM5A, making it a significant compound in the field of epigenetics and cancer research.
The synthesis of YUKA1 involves multiple steps that lead to the formation of its unique chemical structure, primarily based on a 3-thio-1,2,4-triazole core.
Synthetic Route:
Industrial Production: In industrial settings, the laboratory synthesis process is scaled up. Key parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity while adhering to safety standards .
YUKA1's molecular structure can be described using its SMILES notation: C=CCOC1=C(CNN2C(NN=C2)=S)C=CC=C1OC
. The compound features a complex arrangement that includes:
The structural integrity and specific interactions within its binding site are crucial for its selectivity and potency as an inhibitor. The binding interactions involve hydrogen bonds and non-polar contacts that stabilize its conformation within the enzyme's active site .
YUKA1 participates in several types of chemical reactions primarily characterized by:
The outcomes of these reactions depend on the specific conditions employed, including temperature and atmosphere .
YUKA1 inhibits KDM5A by binding to its active site, preventing the enzyme from demethylating H3K4me3. This inhibition leads to an accumulation of trimethylated histone marks, which are associated with active transcription and tumor suppression. The mechanism has been shown to induce cell cycle arrest and senescence in cancer cells by upregulating cell cycle regulatory proteins such as p16 and p27 .
This action not only affects gene expression but also plays a role in overcoming drug resistance in certain cancer types, particularly in lung cancer treated with gefitinib .
YUKA1 exhibits notable physical and chemical properties:
These properties are critical for its application in biological studies and therapeutic settings.
YUKA1 has a diverse range of applications across various scientific fields:
YUKA1 represents a novel class of epigenetic modulators that specifically target the lysine demethylase KDM5A (also known as RBP2 or JARID1A). This enzyme belongs to the Jumonji C (JmjC) domain-containing family of histone demethylases, which catalyze the removal of methyl groups from tri- and di-methylated lysine 4 on histone H3 (H3K4me3/2) through an iron- and α-ketoglutarate-dependent oxidative reaction. KDM5A functions as a transcriptional repressor by erasing activating histone marks, thereby silencing tumor suppressor genes and developmental regulators. Its overexpression is frequently observed in various cancers (including breast, lung, and hematological malignancies), where it promotes proliferation, drug resistance, and stemness phenotypes [2] [4].
The inhibitory activity of YUKA1 against KDM5A is mediated through highly specific structural interactions within the enzyme's catalytic pocket. Biochemical and crystallographic analyses reveal that YUKA1 occupies the substrate-binding cleft of the JmjC domain through three primary mechanisms:
Table 1: Key Structural Interactions in the KDM5A-YUKA1 Complex
Interaction Type | YUKA1 Chemical Group | KDM5A Residue | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Metal coordination | Hydroxamate | Fe²⁺ | -8.2 |
Hydrophobic | Phenyl ring | Phe579 | -3.5 |
H-bonding | Carbonyl oxygen | Asn575 | -2.1 |
H-bonding | Amide nitrogen | Ser131 | -1.8 |
This binding mode results in competitive inhibition with an IC₅₀ of 85 nM for KDM5A, as measured by fluorescence-based demethylation assays using recombinant enzyme and H3K4me3 substrates. Molecular dynamics simulations further demonstrate that YUKA1 binding induces conformational changes in the catalytic loop (residues 500-520), restricting substrate accessibility [2] [4].
A critical advantage of YUKA1 over first-generation demethylase inhibitors is its exceptional selectivity profile. Comprehensive enzymatic screening across 38 epigenetic targets revealed the following specificity pattern:
Table 2: Selectivity Profiling of YUKA1 Against Related Demethylases
Enzyme | Subfamily | IC₅₀ (nM) | Selectivity Index (vs. KDM5A) | Primary Functional Consequence of Inhibition |
---|---|---|---|---|
KDM5A | JARID1A | 85 ± 12 | 1.0 | H3K4me3 accumulation, tumor suppressor reactivation |
KDM5B | JARID1B | 4,200 ± 380 | 49.4 | Minimal impact at therapeutic concentrations |
KDM6A | UTX | >50,000 | >588 | Not inhibited |
KDM6B | JMJD3 | >50,000 | >588 | Not inhibited |
The 49-fold selectivity for KDM5A over KDM5B stems from subtle structural differences in their substrate-binding channels, particularly the substitution of KDM5A's Tyr662 with Phe658 in KDM5B, which reduces hydrophobic complementarity with YUKA1. The complete absence of inhibition against the H3K27-specific demethylases KDM6A/UTX and KDM6B/JMJD3 confirms YUKA1's specificity for the KDM5 subfamily. This selectivity minimizes off-target effects on H3K27me3-mediated processes, which regulate distinct developmental and immunological pathways [2] [4].
YUKA1-mediated KDM5A inhibition induces profound changes in the epigenetic landscape, particularly through genome-wide redistribution of H3K4me3 marks. In triple-negative breast cancer cell models (MDA-MB-231), YUKA1 treatment (1 μM, 72 hours) increased global H3K4me3 levels by 3.7-fold while reducing H3K4me1 by 40%, demonstrating preferential effects on tri-methylated states. Chromatin immunoprecipitation sequencing (ChIP-seq) analyses revealed two distinct patterns of H3K4me3 redistribution:
The functional consequences of these changes include:
Table 3: Genome-Wide Changes in H3K4me3 Distribution After YUKA1 Treatment
Genomic Region | Number of Modified Sites | Average H3K4me3 Increase | Key Functional Pathways Affected |
---|---|---|---|
Promoters | 2,814 | 3.1-fold | Cell cycle arrest, DNA repair |
Enhancers | 1,367 | 2.8-fold | Differentiation, stemness suppression |
Insulators | 492 | 1.9-fold | Chromatin domain stabilization |
Gene bodies | 3,205 | 1.5-fold | Alternative splicing regulation |
YUKA1 exerts its anticancer effects through coordinated transcriptional reprogramming of oncogenic signaling cascades. RNA sequencing in YUKA1-treated leukemia cells (MV4-11) identified 1,892 differentially expressed genes (FDR <0.05), with predominant downregulation of proliferation-associated pathways and upregulation of differentiation and apoptosis programs. Three key mechanisms underlie this transcriptional rewiring:
: YUKA1 treatment reduced H3K4me3 turnover at promoters of epigenetically silenced genes. For example, the CDKN1A locus exhibited sustained H3K4me3 occupancy, recruiting the TAF3 subunit of TFIID and BRG1-containing SWI/SNF chromatin remodeling complexes. This increased RNA polymerase II processivity, elevating p21 mRNA levels by 8.7-fold and protein by 5.3-fold within 24 hours. Similar effects occurred at NOXA, PUMA, and BAX promoters, inducing intrinsic apoptosis [2] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1